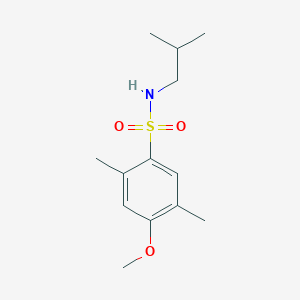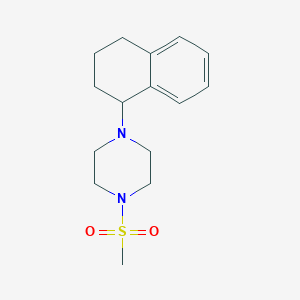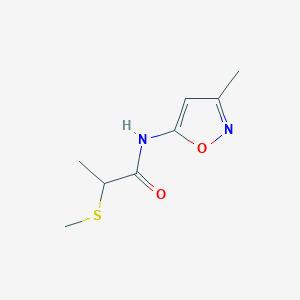
4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzene-1-sulfonamide, also known as TAK-733, is a small molecule inhibitor of the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway is a signaling pathway that regulates cell growth and differentiation, and is often dysregulated in cancer cells. TAK-733 has been shown to have potential as a therapeutic agent in the treatment of various types of cancer.
作用机制
4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzene-1-sulfonamide works by inhibiting the activity of the MAPK pathway, specifically the MEK1 and MEK2 enzymes. This pathway is often dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting this pathway, 4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzene-1-sulfonamide can slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzene-1-sulfonamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It can induce cell cycle arrest and apoptosis in cancer cells, and can also inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. Additionally, 4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzene-1-sulfonamide has been shown to enhance the activity of other cancer therapies, such as chemotherapy and radiation.
实验室实验的优点和局限性
One advantage of 4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzene-1-sulfonamide is that it has shown efficacy in a wide range of cancer types, making it a potentially useful therapeutic agent for a variety of patients. Additionally, 4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzene-1-sulfonamide has been shown to have a favorable toxicity profile in preclinical studies, suggesting that it may be well-tolerated in patients. However, one limitation of 4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzene-1-sulfonamide is that it may have limited efficacy in patients with tumors that have developed resistance to other MAPK pathway inhibitors.
未来方向
There are a number of future directions for research on 4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzene-1-sulfonamide. One area of interest is in understanding the mechanisms of resistance to 4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzene-1-sulfonamide, and developing strategies to overcome this resistance. Additionally, there is interest in exploring the potential of 4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzene-1-sulfonamide in combination with other cancer therapies, such as immunotherapy. Finally, there is ongoing research into the optimal dosing and scheduling of 4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzene-1-sulfonamide in clinical trials, to maximize its efficacy while minimizing toxicity.
合成方法
The synthesis of 4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzene-1-sulfonamide involves several steps, including the reaction of 4-methoxy-2,5-dimethylphenol with 2-methylpropanal to form a Schiff base, which is then reduced to form the corresponding amine. The amine is then reacted with benzenesulfonyl chloride to form the final product.
科学研究应用
4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzene-1-sulfonamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and proliferation of cancer cells. It has been shown to be effective in various types of cancer, including melanoma, colorectal cancer, and lung cancer.
属性
IUPAC Name |
4-methoxy-2,5-dimethyl-N-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-9(2)8-14-18(15,16)13-7-10(3)12(17-5)6-11(13)4/h6-7,9,14H,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGPNLMKJUDBET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC(C)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B7530242.png)
![2-[(5-Chloro-2-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7530250.png)
![[1-(6-Methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B7530257.png)


![N-(1,4-dioxan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7530275.png)


![5-bromo-2-methyl-N-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7530290.png)
![4-(2-Methyl-5-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7530297.png)
![Methyl 2-[4-[(3-bromothiophene-2-carbonyl)amino]pyrazol-1-yl]acetate](/img/structure/B7530309.png)
![N-[3-(carbamoylamino)phenyl]-2H-triazole-4-carboxamide](/img/structure/B7530312.png)

![N-[(2-nitrophenyl)methyl]-2H-triazole-4-carboxamide](/img/structure/B7530344.png)